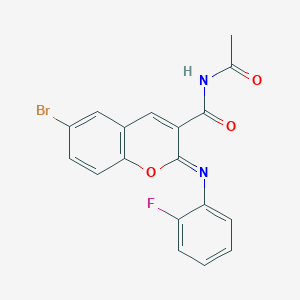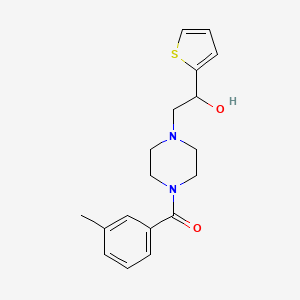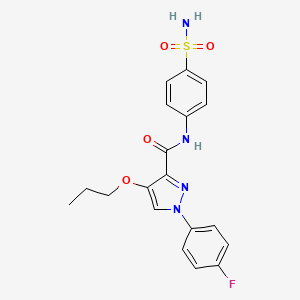![molecular formula C14H19N3O2S B3007408 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine CAS No. 343375-58-6](/img/structure/B3007408.png)
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is a derivative of benzhydryl piperazine, which is a class of compounds known for their potential biological activities. While the specific compound is not directly described in the provided papers, related derivatives have been synthesized and studied for their antimicrobial properties and structural characteristics. For instance, 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine and its analogs have shown in vitro antimicrobial activity against various Bacillus and Clostridium species . Another derivative, 1-benzhydryl-4-methanesulfonyl-piperazine, has been synthesized and its crystal structure has been determined, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine, a novel derivative, has been characterized and its molecular structure analyzed, also showing a chair conformation of the piperazine ring and distorted tetrahedral geometry around the sulfur atom .
Synthesis Analysis
The synthesis of benzhydryl piperazine derivatives typically involves nucleophilic substitution reactions. For example, 1-benzhydryl-4-methanesulfonyl-piperazine was synthesized through the reaction of 1-benzhydryl-piperazine with methyl sulfonyl chloride . Similarly, the novel derivative 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was produced by reacting 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . These methods suggest that the synthesis of 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine would likely follow a comparable pathway, involving the appropriate sulfanyl and nitrovinyl chlorides for substitution.
Molecular Structure Analysis
The molecular structure of benzhydryl piperazine derivatives has been extensively studied using X-ray crystallography. The derivatives tend to crystallize in the monoclinic crystal class and exhibit a chair conformation of the piperazine ring. The geometry around the sulfur atoms in these compounds is distorted tetrahedral, and there are notable discrepancies in the bond angles around the piperazine nitrogen atoms . These structural features are crucial for understanding the molecular interactions and potential biological activities of these compounds.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of benzhydryl piperazine derivatives are influenced by their molecular structure. The crystallographic data provided for 1-benzhydryl-4-methanesulfonyl-piperazine and 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine indicate specific cell parameters and volumes, which are indicative of their solid-state properties . The antimicrobial activity of these compounds suggests that they have the ability to penetrate bacterial cell walls and interfere with essential biological processes such as protein and DNA synthesis . The intermolecular hydrogen bonding interactions observed in the crystal structures may also play a role in their solubility and stability .
Wissenschaftliche Forschungsanwendungen
Metabolism in Antidepressants
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is related to Lu AA21004, a novel antidepressant. This compound undergoes metabolism involving various cytochrome P450 enzymes to form different metabolites like 4-hydroxy-phenyl, sulfoxide, and benzylic alcohol, which further oxidizes to benzoic acid. Understanding these metabolic pathways is crucial for antidepressant development (Hvenegaard et al., 2012).
Anti-HIV Activity
Piperazine derivatives, structurally similar to 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine, exhibit potential as anti-HIV agents. Their synthesis and evaluation in vitro demonstrate promise for non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).
Diabetes Management
Compounds like 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine have been studied for their antidiabetic properties. The structural optimization of these compounds led to the discovery of potent antidiabetic agents, enhancing glucose tolerance without hypoglycemic effects (Le Bihan et al., 1999).
Antibacterial and Antifungal Applications
Similar piperazine compounds exhibit antimicrobial activities against various bacterial strains and fungi, making them potential candidates for new antibacterial and antifungal agents (Yung et al., 1971).
Antimalarial Activity
Piperazine derivatives show significant antimalarial activity. Understanding the structure-activity relationship of these compounds contributes to developing new antimalarial drugs (Cunico et al., 2009).
Anti-inflammatory Properties
Research on 1-benzyl-piperazine derivatives demonstrates their potential in reducing inflammation, as evidenced by in vitro and in vivo studies, highlighting their therapeutic potential in anti-inflammatory applications (Ahmed et al., 2017).
Protein Binding Studies
Investigations into the binding of piperazine derivatives to proteins like bovine serum albumin (BSA) help understand the pharmacokinetics of drugs containing these moieties. Such studies are vital in drug development for diseases like cancer and bacterial infections (Karthikeyan et al., 2015).
Antibacterial Drug Development
Synthetic modifications of piperazine derivatives lead to enhanced antibacterial activities against resistant bacterial strains, contributing significantly to the development of new antibiotic drugs (Shroff et al., 2022).
Tuberculosis Treatment
1-Benzyl-piperazine analogs have shown promise in the treatment of tuberculosis. Modifications in their structure improved bioavailability while retaining anti-tuberculosis activity (Tangallapally et al., 2006).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical bromination, nucleophilic substitution, and oxidation . .
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine are currently unknown. Given the compound’s potential for free radical reactions and nucleophilic substitution, it may affect pathways involving these types of reactions
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown . Future studies should focus on understanding these properties to predict how the compound might behave in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine interacts with its targets and how stable it is. Specific information on how these factors influence the action of 1-benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine is currently lacking .
Eigenschaften
IUPAC Name |
1-benzyl-4-[(Z)-1-methylsulfanyl-2-nitroethenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-20-14(12-17(18)19)16-9-7-15(8-10-16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMSZOQEHNSQFX-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C[N+](=O)[O-])N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS/C(=C\[N+](=O)[O-])/N1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine](/img/structure/B3007325.png)




![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B3007333.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3007343.png)


![(E)-3-[7-(Azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enamide](/img/structure/B3007348.png)